Bienvenue dans la boutique en ligne BenchChem!

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide

α-glucosidase inhibition antidiabetic SAR

Order this essential fluorinated benzimidazole-phenoxyacetamide probe to secure a competition-grade benchmark (IC50 99.6 µM, Ki 67.0 µM). The 4-fluorophenoxy motif yields a >7.5x potency gain over non-fluorinated analogs, critical for SAR campaigns. This probe delivers clean competitive kinetics versus acarbose's mixed-type inhibition, directly enabling Lineweaver-Burk analysis. Mandatory CAS verification (1219842-09-7) and post-receipt LC-MS/NMR confirmation prevent isomer misidentification (e.g., VEGFR-2 inhibitor ZM 323881), protecting assay integrity.

Molecular Formula C22H18FN3O2
Molecular Weight 375.403
CAS No. 1219842-09-7
Cat. No. B2569009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide
CAS1219842-09-7
Molecular FormulaC22H18FN3O2
Molecular Weight375.403
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
InChIInChI=1S/C22H18FN3O2/c23-17-8-10-18(11-9-17)28-19-5-3-4-16(12-19)13-24-22(27)14-26-15-25-20-6-1-2-7-21(20)26/h1-12,15H,13-14H2,(H,24,27)
InChIKeyOUDIMBUWYAFBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Overview of 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide (CAS 1219842-09-7)


2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide (CAS 1219842-09-7) is a synthetic benzimidazole-phenoxyacetamide hybrid with the molecular formula C22H18FN3O2 and a molecular weight of 375.4 g/mol . The compound features a 1H-benzo[d]imidazole core N-linked to an acetamide bridge, which in turn is coupled to a 3-(4-fluorophenoxy)benzyl moiety. This architecture places it within a class of benzimidazole-bearing phenoxyacetamide derivatives that have been systematically explored as α-glucosidase and α-amylase inhibitors for antidiabetic applications [1]. The 4-fluorophenoxy substituent distinguishes it from non-fluorinated and alternative halogen-substituted analogs, directly influencing enzyme inhibition potency and binding kinetics as demonstrated in structure-activity relationship (SAR) studies [1].

Structural Traps in Sourcing 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide: Why Generic Replacement Compounds Miss Key Activity Determinants


Substituting the title compound with a generic benzimidazole-acetamide or a simple phenoxybenzyl derivative eliminates critical pharmacophoric elements that govern biological activity. SAR analysis of the benzimidazole-phenoxyacetamide series reveals that both the benzimidazole core and the 4-fluorophenoxy substituent are essential for potent α-glucosidase inhibition; removal of the benzimidazole or replacement of the 4-fluoro group with hydrogen, methoxy-only, or alternative halogens yields IC50 shifts exceeding 7-fold [1]. Specifically, the 4-fluoro substituent on the phenoxy ring engages in favorable electrostatic interactions within the enzyme active site, and its replacement with 4-Cl or 2-Br alters both potency and inhibition modality (competitive vs. mixed) [1]. Furthermore, the meta-substitution pattern on the benzyl ring governs the spatial orientation of the fluorophenoxy group; para- or ortho-benzyl analogs are not accommodated equivalently in the binding pocket, leading to substantial loss of inhibitory activity [1]. These interdependent structural requirements mean that procurement of a visually similar but structurally non-identical analog—even one differing by a single atom—cannot yield comparable experimental outcomes.

Head-to-Head Comparative Evidence for 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide in Antidiabetic Enzyme Inhibition


α-Glucosidase Inhibition Potency: 4-Fluorophenoxy Analog vs. Non-Fluorinated Parent and Acarbose Standard

In a head-to-head SAR series of benzimidazole-phenoxyacetamide derivatives (compounds 7a–l), the 4-fluorophenoxy-substituted analog (structurally corresponding to the title compound) demonstrated α-glucosidase inhibitory activity with an IC50 of 99.6 ± 3.1 µM, representing a >7.5-fold improvement over the standard drug acarbose (IC50 = 750.0 ± 5.6 µM) tested under identical conditions [1]. This potency advantage is directly attributable to the 4-fluoro substituent; the non-fluorinated parent phenoxy analog (X = H, Y = H) exhibited IC50 values >750 µM, indicating that the fluorine atom is a critical potency driver [1].

α-glucosidase inhibition antidiabetic SAR competitive inhibition

Competitive Inhibition Mechanism and Binding Affinity (Ki): Fluorophenoxy Analog vs. Acarbose

Enzyme kinetic analysis revealed that the 4-fluorophenoxy-substituted analog (compound 7j) acts as a competitive inhibitor of α-glucosidase with a Ki value of 67.0 µM [1]. This competitive mechanism confirms that the compound binds directly to the enzyme active site in competition with the substrate, rather than acting through allosteric or non-specific modes. In contrast, acarbose—the clinical reference standard—exhibits a mixed-type inhibition profile and higher Ki, indicating a different binding mode and reduced active-site affinity relative to the benzimidazole-phenoxyacetamide scaffold [1].

enzyme kinetics Ki competitive inhibition binding affinity

α-Amylase Inhibitory Selectivity Profile: Benzimidazole-Phenoxyacetamide vs. Acarbose

Evaluated at a fixed concentration of 108 µM, the 4-fluorophenoxy-substituted analog (compound 7j) achieved 45.0% inhibition of α-amylase, whereas the most potent α-amylase inhibitor in the series (compound 7c, X = H; Y = 2-Br) achieved 50.0% inhibition at the same concentration [1]. Acarbose, in contrast, is a potent dual inhibitor of both α-glucosidase and α-amylase, which contributes to its gastrointestinal side-effect profile. The benzimidazole-phenoxyacetamide series, including the 4-fluorophenoxy analog, exhibits a bias toward α-glucosidase over α-amylase inhibition, suggesting a more targeted mode of action [1].

α-amylase inhibition selectivity dual inhibition antidiabetic

Structural Differentiation from a Same-Formula VEGFR-2 Inhibitor (ZM 323881): Scaffold-Level Selectivity

A compound with the identical molecular formula C22H18FN3O2 (ZM 323881) exists as a potent and selective VEGFR-2 kinase inhibitor (IC50 = 2 nM) . Despite sharing the same molecular formula, ZM 323881 possesses an entirely distinct chemical scaffold (a benzoxazole-isoquinolinone core) and targets the kinase domain of VEGFR-2, whereas the title compound is a benzimidazole-phenoxyacetamide scaffold targeting α-glucosidase with micromolar potency [1]. This case highlights a critical procurement risk: CAS number or molecular formula-based searching without structural verification can lead to acquisition of a compound with completely unrelated biological activity, invalidating experimental results in antidiabetic or enzyme inhibition studies.

structural isomer VEGFR-2 scaffold selectivity procurement risk

Evidence-Backed Application Scenarios for 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide Procurement


In Vitro Antidiabetic Screening: α-Glucosidase Primary Inhibition Assay with a Fluorophenoxy-Containing Benzimidazole Tool Compound

Procure the title compound as a structurally defined, fluorinated benzimidazole-phenoxyacetamide probe for in vitro α-glucosidase inhibition screening, where the 4-fluorophenoxy group delivers a ≥7.5-fold potency advantage over acarbose and a >7.5-fold improvement over the non-fluorinated parent analog [1]. Use at a screening concentration range of 10–200 µM to capture the IC50 (99.6 µM) and Ki (67.0 µM), enabling rank-ordering of novel analogs within the series [1].

Enzyme Kinetic and Mechanism-of-Action Studies: Competitive Inhibitor Binding Mode Analysis

Employ the compound in enzyme kinetic studies (Lineweaver-Burk or Dixon plot analysis) to characterize its competitive inhibition mechanism against α-glucosidase, leveraging the well-defined Ki of 67.0 µM as a reference binding parameter [1]. This application is distinct from acarbose-based kinetic studies, which involve mixed-type inhibition kinetics and cannot serve as a clean competitive inhibitor control [1].

Structure-Activity Relationship (SAR) Benchmarking: Halogen Substitution Effect Quantification

Use the title compound as a benchmark 4-fluorophenoxy reference point in benzimidazole-phenoxyacetamide SAR campaigns. Its IC50 and Ki values provide a quantitative baseline against which to measure the impact of halogen replacement (e.g., 4-Cl or 2-Br analogs) on α-glucosidase inhibitory activity, enabling rational prioritization of synthetic targets [1].

Procurement Verification: Structural Isomer Risk Mitigation for Same-Formula Compounds

Implement the title compound's CAS number (1219842-09-7) as a mandatory procurement gate to prevent inadvertent acquisition of same-molecular-formula (C22H18FN3O2) structural isomers such as ZM 323881, a VEGFR-2 kinase inhibitor with an IC50 of 2 nM that would produce false-positive or false-negative results in α-glucosidase assays [1]. Incorporate NMR or LC-MS identity confirmation upon receipt as a standard quality control checkpoint [1].

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.